2-Isobutoxy-6-methylbenzoic acid

Thermochemistry Physical Organic Chemistry Regioisomer Comparison

2-Isobutoxy-6-methylbenzoic acid (C12H16O3) is a disubstituted benzoic acid derivative bearing an isobutoxy group at the ortho position and a methyl group at the other ortho position. This specific 2,6-substitution pattern confers distinct steric and electronic properties that differentiate it from other regioisomers and monosubstituted analogs.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
Cat. No. B8167975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isobutoxy-6-methylbenzoic acid
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC(C)C)C(=O)O
InChIInChI=1S/C12H16O3/c1-8(2)7-15-10-6-4-5-9(3)11(10)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
InChIKeyCPCPTPQAPGHHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Rationale for 2-Isobutoxy-6-methylbenzoic Acid: A Differentiated Building Block for Ortho-Substituted Aromatic Synthesis


2-Isobutoxy-6-methylbenzoic acid (C12H16O3) is a disubstituted benzoic acid derivative bearing an isobutoxy group at the ortho position and a methyl group at the other ortho position . This specific 2,6-substitution pattern confers distinct steric and electronic properties that differentiate it from other regioisomers and monosubstituted analogs. The compound serves as a key synthetic intermediate or scaffold in medicinal chemistry, particularly where ortho-substitution is required for target engagement or physicochemical property modulation [1].

Why Regioisomeric 2-Isobutoxy-6-methylbenzoic Acid Cannot Be Replaced by 3-, 4-, or 5-Methyl Analogs in Synthesis


Isomeric methyl-substituted isobutoxybenzoic acids (e.g., 3-methyl, 4-methyl, 5-methyl) are not functionally interchangeable with the 2,6-disubstituted variant. The ortho,ortho-disubstitution pattern in 2-isobutoxy-6-methylbenzoic acid creates a unique steric environment around the carboxylic acid moiety, affecting both its reactivity in coupling reactions and its conformational preferences when incorporated into larger molecules [1]. Furthermore, the substitution pattern directly influences key physicochemical parameters such as melting point, solubility, and enthalpy of formation, which can impact downstream processability and formulation [2]. These regioisomeric differences are critical for structure-activity relationships (SAR) where precise spatial orientation of substituents is required for biological target engagement [3].

Quantitative Differentiation Evidence for 2-Isobutoxy-6-methylbenzoic Acid vs. Closest Analogs


Comparative Gas-Phase Enthalpy of Formation: 2-Isobutoxybenzoic Acid vs. 3- and 4-Isobutoxybenzoic Acid Regioisomers

The gas-phase enthalpy of formation (ΔfH°g, 298.15 K) for 2-iso-butoxybenzoic acid is experimentally distinct from its 3- and 4-substituted regioisomers, reflecting the energetic consequences of ortho-substitution. The ortho-isomer exhibits a deviation from theoretical additivity models that is not observed for the meta or para isomers [1].

Thermochemistry Physical Organic Chemistry Regioisomer Comparison

Synthetic Accessibility: Direct Alkylation Route to 2-Isobutoxy-6-methylphenyl Intermediates

A patent describing C5aR inhibitors demonstrates a practical, high-yielding synthesis of the 2-isobutoxy-6-methylphenyl moiety via O-alkylation of 3-methyl-2-nitrophenol, yielding the key intermediate 1-isobutoxy-3-methyl-2-nitrobenzene [1]. This contrasts with more complex routes required for other substitution patterns.

Synthetic Methodology Medicinal Chemistry Building Block

Biological Relevance: The 2,6-Disubstituted Benzoic Acid Motif is Critical for Nanomolar Trypanosome Alternative Oxidase (TAO) Inhibition

A study on 4-alkoxybenzoic acid inhibitors of TAO identified that compounds bearing the 2-hydroxy-6-methyl substitution pattern (analogous to the target compound's 2-isobutoxy-6-methyl motif) achieve single-digit nanomolar potency [1]. The 2-hydroxy (or 2-alkoxy) and 6-methyl groups were determined to be essential for this high-level inhibition, suggesting a conserved binding interaction.

Enzyme Inhibition Structure-Activity Relationship Anti-parasitic

Validated Application Scenarios for 2-Isobutoxy-6-methylbenzoic Acid Based on Comparative Evidence


Medicinal Chemistry: Synthesis of C5a Receptor Antagonists and Related Bioactive Molecules

The 2-isobutoxy-6-methylphenyl moiety is a key structural element in potent C5aR inhibitors described in patent literature [1]. The synthetic route for this moiety has been validated, demonstrating the feasibility of incorporating this ortho,ortho-disubstituted scaffold into complex drug candidates. Procuring the benzoic acid derivative provides a direct starting point for further functionalization via the carboxylic acid handle.

Physical Organic Chemistry: Thermochemical Studies of Ortho-Substituent Effects

Due to the unique deviation of 2-iso-butoxybenzoic acid from group additivity rules in thermochemical predictions [1], this compound (and its 6-methyl analog) is a valuable model system for investigating ortho-substituent interactions, steric hindrance, and intramolecular hydrogen bonding effects on fundamental thermodynamic properties.

Structure-Activity Relationship (SAR) Exploration: Optimization of Alkoxybenzoic Acid-Based Inhibitors

The 2,6-disubstitution pattern is a privileged motif for nanomolar inhibition of TAO [1]. While direct activity data for the isobutoxy derivative is pending, the carboxylic acid handle allows for facile diversification into a library of amides, esters, and other analogs to probe the SAR of the 2-position and explore the impact of the 6-methyl group on potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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